Enantiomeric Purity vs. Racemic Mixture
(R)-IDHP is obtained in kilogram quantities with >99% enantiomeric excess (ee) via chiral high-performance liquid chromatography (HPLC) separation of the racemic mixture [1]. This level of stereochemical purity is substantially higher than the undefined ee of commercially available racemic IDHP (typically 50% (R)/50% (S)), which contains equimolar amounts of the (S)-enantiomer. The (S)-enantiomer is not commercially available in bulk quantities with defined ee, making (R)-IDHP the only accessible enantiomer for definitive chiral pharmacology studies.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic IDHP (undefined ee, typically ~50% each enantiomer) |
| Quantified Difference | ≥99% purity of single enantiomer vs. 50:50 mixture |
| Conditions | Chiral HPLC separation (pilot-scale synthesis) as reported by Bai et al., 2014 |
Why This Matters
Enantiomeric purity is critical for elucidating stereospecific pharmacological effects and avoiding confounding data from the opposite enantiomer.
- [1] Bai Y, et al. Improved process for pilot-scale synthesis of danshensu ((±)-DSS) and its enantiomer derivatives. Org Process Res Dev. 2014;18(12):1667-1673. doi:10.1021/op4002593 View Source
